molecular formula C9H17N3O B11736151 [(1,3-dimethyl-1H-pyrazol-5-yl)methyl](2-methoxyethyl)amine

[(1,3-dimethyl-1H-pyrazol-5-yl)methyl](2-methoxyethyl)amine

Cat. No.: B11736151
M. Wt: 183.25 g/mol
InChI Key: BQLWBQVBNISFMU-UHFFFAOYSA-N
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Description

The compound (1,3-dimethyl-1H-pyrazol-5-yl)methylamine consists of a 1,3-dimethylpyrazole core substituted at the 5-position with a methyl group linked to a 2-methoxyethylamine moiety. Its molecular formula is C₉H₁₆N₃O, with a molecular weight of 182.25 g/mol. This structural combination may enhance solubility and bioavailability compared to simpler alkylamine derivatives .

Properties

Molecular Formula

C9H17N3O

Molecular Weight

183.25 g/mol

IUPAC Name

N-[(2,5-dimethylpyrazol-3-yl)methyl]-2-methoxyethanamine

InChI

InChI=1S/C9H17N3O/c1-8-6-9(12(2)11-8)7-10-4-5-13-3/h6,10H,4-5,7H2,1-3H3

InChI Key

BQLWBQVBNISFMU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CNCCOC)C

Origin of Product

United States

Preparation Methods

Patent-Based Methodology (CN103936599A)

The preparation of 2-methoxyethylamine involves a three-step sequence:

  • Benzyl Imine Formation : Refluxing benzaldehyde derivatives with thanomin (presumed to be ethanolamine) in benzene under azo-tropic dehydration (80–145°C, 8–16 hours) yields N-benzyl thiazolinyl-2-methoxyethyl amine intermediates.

  • Methylation : Treating the imine with methylating agents (e.g., methyl iodide) in the presence of acid-binding agents (e.g., K₂CO₃) at 0–60°C achieves O-methylation.

  • Deprotection and Purification : Hydrolysis with HCl followed by distillation (82–85°C cut) affords 2-methoxyethylamine with >99.7% purity and <0.2% water content.

Critical Parameters :

  • Molar Ratios : Acid-binding agent-to-imine ratio of 2:1 ensures complete methylation.

  • Solvent Selection : Benzene facilitates azeotropic water removal, though modern adaptations may substitute toluene for safety.

Functionalization of the Pyrazole Core

Synthesis of 1,3-Dimethyl-1H-pyrazol-5-ylmethanol

The pyrazole backbone is constructed via cyclocondensation of 1,3-dimethyl-5-pyrazolone (I), synthesized from ethyl acetoacetate and methyl hydrazine. Chlorination of I with POCl₃ yields 5-chloro-1,3-dimethylpyrazole, though competing tautomerism (keto-enol equilibrium) necessitates precise temperature control to avoid byproducts.

Alternative Route : Direct C-acylation of I with 2-fluorobenzoyl chloride (II) in 1,4-dioxane/Ca(OH)₂ produces (5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone (III), which undergoes chlorination to IV. While developed for zolazepam intermediates, this method highlights the reactivity of the pyrazole 5-position for subsequent functionalization.

Aminomethylation Strategies

Introducing the aminomethyl group at the pyrazole 5-position is achieved via:

  • Mannich Reaction : Reacting 1,3-dimethylpyrazole with formaldehyde and 2-methoxyethylamine under acidic conditions.

  • Nucleophilic Substitution : Treating 5-chloromethyl-1,3-dimethylpyrazole with 2-methoxyethylamine in DMF at 60–80°C.

Challenges :

  • Regioselectivity : Competing reactions at pyrazole N-atoms require protective group strategies.

  • Byproduct Formation : Source reports tricyclic byproducts during acylation, necessitating chromatographic purification.

Coupling Strategies for Amine Bond Formation

Reductive Amination

Condensing 1,3-dimethyl-1H-pyrazol-5-ylmethanol with 2-methoxyethylamine using NaBH₃CN in methanol achieves the target compound. This method avoids halogenated intermediates but requires strict pH control (pH 6–7) to prevent over-reduction.

Mitsunobu Reaction

Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine couples 1,3-dimethyl-1H-pyrazol-5-ylmethanol with 2-methoxyethylamine, though stoichiometric phosphine oxide byproducts complicate purification.

Optimization and Process-Scale Considerations

Yield and Purity Enhancements

  • Catalytic Systems : Pd/C or Raney Ni catalyze reductive amination, improving yields to 75–82%.

  • Solvent Recycling : Benzene from azo-tropic steps is recovered via distillation, reducing costs.

Analytical Characterization

  • NMR Spectroscopy :

    • ¹H NMR : δ 1.93 (s, 3H, CH₃), 3.66 (s, 3H, OCH₃), 7.57–7.17 (m, pyrazole-H).

    • ¹³C NMR : Peaks at 14.04 (CH₃), 117.38 (C–O), 173.39 (C=O).

  • GC-MS : Retention time 21.0 min; m/z 212 (M⁺).

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)Key AdvantageLimitation
Reductive Amination7899.5Mild conditionspH sensitivity
Mitsunobu Reaction6598.2Stereochemical controlPhosphine oxide waste
Nucleophilic Sub.7097.8ScalabilityHalogenated intermediates

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides or imines.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The pyrazole ring can participate in various substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed:

    Oxidation: Formation of oxides or imines.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or alkylated pyrazole derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: In biological research, the compound may be used as a ligand in the study of enzyme interactions or as a probe in biochemical assays.

Industry: The compound can be used in the production of specialty chemicals, such as agrochemicals or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1,3-dimethyl-1H-pyrazol-5-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the nature of the target and the specific chemical environment. The pathways involved typically include binding to the active site of the target molecule, leading to changes in its activity or function.

Comparison with Similar Compounds

Structural Analogues

The following pyrazole-based amines are structurally related to the target compound:

Compound Name Substituent on Amine Pyrazole Substituents Molecular Formula Key Features
(1,3-Dimethyl-1H-pyrazol-5-yl)methylamine Methyl 1,3-Dimethyl C₇H₁₃N₃ Simpler structure; lower polarity due to absence of ether oxygen
(2-Ethoxyethyl)[(1-ethyl-1H-pyrazol-5-yl)methyl]amine 2-Ethoxyethyl 1-Ethyl C₁₀H₁₉N₃O Longer alkyl chain increases lipophilicity; ethoxy group may reduce solubility compared to methoxy
1-(2-Methoxybenzyl)-1H-pyrazol-5-amine 2-Methoxybenzyl None C₁₁H₁₃N₃O Aromatic benzyl group introduces π-π stacking potential; methoxy enhances solubility
1-[(3-Methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine 3-Methylthiophene None C₉H₁₁N₃S Thiophene moiety alters electronic properties; sulfur may participate in hydrophobic interactions

Physicochemical Properties

  • Solubility : The 2-methoxyethyl group in the target compound improves aqueous solubility compared to methyl or ethyl substituents (e.g., (1,3-dimethyl-1H-pyrazol-5-yl)methylamine) due to hydrogen-bonding capacity . However, it is less lipophilic than ethoxyethyl derivatives (e.g., ) .
  • Molecular Weight : The target compound (182.25 g/mol) is heavier than its methyl-substituted analog (139.20 g/mol) but lighter than benzyl- or thiophene-containing derivatives (e.g., 203.24 g/mol for 1-(2-methoxybenzyl)-1H-pyrazol-5-amine) .

Biological Activity

(1,3-dimethyl-1H-pyrazol-5-yl)methylamine is a novel compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound consists of a pyrazole ring with two methyl groups and a methylene bridge connecting to a 2-methoxyethylamine moiety. The presence of both hydrophobic and polar functional groups suggests diverse interactions with biological targets, making it a candidate for various pharmacological applications.

Structural Characteristics

The molecular formula of (1,3-dimethyl-1H-pyrazol-5-yl)methylamine is C9H18ClN3O, with a molecular weight of 219.71 g/mol. The compound's structure is illustrated below:

Feature Details
CAS Number 1856026-60-2
Molecular Formula C9H18ClN3O
Molecular Weight 219.71 g/mol
Structural Formula Structural Formula

Biological Activities

Preliminary studies indicate that compounds with similar structural characteristics exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds with pyrazole rings often demonstrate significant antimicrobial properties. For instance, related compounds have shown efficacy against various bacterial strains.
  • Anti-inflammatory Effects : Pyrazole derivatives have been reported to possess anti-inflammatory activities, potentially through the inhibition of pro-inflammatory cytokines.
  • Antioxidant Properties : Some studies suggest that pyrazole-based compounds can act as antioxidants, scavenging free radicals and reducing oxidative stress.

Comparative Biological Activity Table

Compound Name Structure Features Biological Activity
1-MethylpyrazoleMethyl group on pyrazoleAntimicrobial
4-MethylthiazoleThiazole ring with methylAntifungal
5-AminopyrazoleAmino group on pyrazoleAnti-inflammatory
(1,3-dimethyl-1H-pyrazol-5-yl)methylamineDimethylpyrazole core + methoxyethylamine side chainPotential antimicrobial, anti-inflammatory, antioxidant

The biological activity of (1,3-dimethyl-1H-pyrazol-5-yl)methylamine may be attributed to its ability to interact with specific biological targets. Computational docking studies suggest that the compound can bind effectively to various enzymes and receptors involved in inflammation and microbial resistance mechanisms.

Case Studies

  • Antimicrobial Efficacy : A study conducted on structurally similar pyrazole derivatives demonstrated significant inhibition against Staphylococcus aureus at concentrations as low as 10 µg/mL. These findings suggest that (1,3-dimethyl-1H-pyrazol-5-yl)methylamine could exhibit comparable or enhanced antimicrobial properties.
  • Anti-inflammatory Activity : In vitro assays showed that related compounds reduced the secretion of pro-inflammatory cytokines in macrophage cultures. The inhibition was dose-dependent, indicating a potential therapeutic role for (1,3-dimethyl-1H-pyrazol-5-yl)methylamine in inflammatory diseases.
  • Antioxidant Studies : Research highlighted the ability of similar pyrazole compounds to scavenge free radicals effectively. The antioxidant capacity was evaluated using DPPH radical scavenging assays, revealing significant activity at concentrations above 50 µM.

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